molecular formula C6H10ClNO2 B1672443 Guvacine hydrochloride CAS No. 6027-91-4

Guvacine hydrochloride

Cat. No. B1672443
CAS RN: 6027-91-4
M. Wt: 163.6 g/mol
InChI Key: FGNUNVVTHHKDAM-UHFFFAOYSA-N
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Description

Guvacine hydrochloride is a specific GABA uptake inhibitor . It is a pyridine alkaloid found in the Areca nut (also known as the Betel nut) . It is an experimental drug with no approved indication . Experimental studies are still being investigated to determine all of the physiological effects and mechanisms of action of guvacine .


Molecular Structure Analysis

Guvacine has a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol . The IUPAC name is 1,2,3,6-tetrahydropyridine-5-carboxylic acid . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Guvacine is the N-demethylated derivative of arecaidine and the product of ester hydrolysis of guvacoline . It is also an inhibitor of gamma-aminobutyric acid uptake . More research is needed to fully understand the chemical reactions involving Guvacine hydrochloride.

Scientific Research Applications

NIR Technology in Alkaloid Analysis

  • Research Context : NIR (Near-Infrared) technology has been utilized to develop dynamic prediction models for the content of guvacine in Areca Seed parching process. The study by Xue et al. (2011) in "Food Chemistry" demonstrates the potential of NIR technology in analyzing and controlling the quality of guvacine content in parched Areca Seed (Xue et al., 2011).

Pharmacology of GABA Transporter Inhibition

  • Research Context : Guvacine has been studied for its potential as an inhibitor of the GABA transporter GAT1, which is significant in the treatment of neurological conditions like epilepsy. Kern and Wanner (2015) in "ChemMedChem" explored guvacine derivatives for their potential in inhibiting mGAT1, highlighting its relevance in the development of new treatments for epilepsy (Kern & Wanner, 2015).

Synthetic Approaches in Medicinal Chemistry

  • Research Context : The synthesis of guvacine derivatives has been a subject of interest in medicinal chemistry. Xu et al. (2018) in "Organic Letters" discussed the catalytic enantioselective synthesis of guvacine derivatives, demonstrating innovative approaches in the synthesis of potentially therapeutic compounds (Xu et al., 2018).

Alkaloid Content Analysis in Herbal Medicine

  • Research Context : Guvacine's presence in traditional herbal medicines like Arecae Pericarpium has been analyzed for quality control. Tang Li-jua (2014) in the "China Journal of Traditional Chinese Medicine and Pharmacy" developed an HPLC method for determining guvacine content in Arecae Pericarpium, contributing to the standardization and quality control of herbal medicines (Tang Li-jua, 2014).

Future Directions

Guvacine is an experimental drug with no approved indication . It is currently being studied to determine all of its physiological effects and mechanisms of action . Future research will likely focus on these areas, as well as potential therapeutic applications .

properties

IUPAC Name

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNUNVVTHHKDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017446
Record name 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Guvacine hydrochloride

CAS RN

6027-91-4
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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